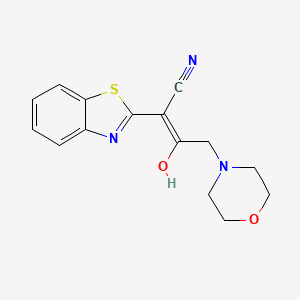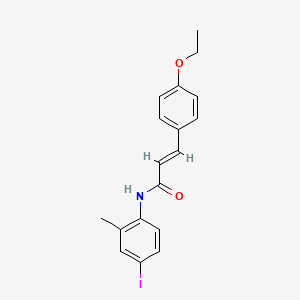
N~1~-(4-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMPSG, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood sugar levels and treat diabetes. However, in
作用机制
EMPSG acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory neurotransmission in the brain. It also activates ATP-sensitive potassium channels, which leads to the release of insulin and regulates glucose homeostasis.
Biochemical and Physiological Effects
EMPSG has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. EMPSG has also been found to have anticonvulsant properties and can be used to treat epilepsy. Additionally, EMPSG has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using EMPSG in lab experiments is its ability to modulate various ion channels and receptors, making it a useful tool for studying the function of these channels and receptors. However, one of the limitations of using EMPSG is its potential off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the use of EMPSG in scientific research. One direction is to further investigate its effects on cognitive function and memory, as well as its potential use in treating cognitive disorders. Another direction is to explore its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of EMPSG and its potential off-target effects.
In conclusion, EMPSG is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its ability to modulate various ion channels and receptors makes it a useful tool for studying the function of these channels and receptors. However, its potential off-target effects must be taken into consideration when interpreting results. There are several future directions for the use of EMPSG in scientific research, including investigating its effects on cognitive function and memory, its potential use in treating inflammatory diseases, and further understanding its mechanism of action.
合成方法
The synthesis of EMPSG involves the reaction between 4-ethylphenyl isocyanate, 4-methylphenyl isocyanate, and phenylsulfonyl chloride with glycine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure EMPSG.
科学研究应用
EMPSG has been widely used in scientific research for its ability to modulate various ion channels and receptors. It has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. EMPSG has also been found to activate ATP-sensitive potassium channels, which are involved in insulin secretion and glucose homeostasis.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-3-19-11-13-20(14-12-19)24-23(26)17-25(21-15-9-18(2)10-16-21)29(27,28)22-7-5-4-6-8-22/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUAHVMCHCESBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6044465.png)
![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)

![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)

![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)


![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)